molecular formula C9H10Cl2N2S B1411909 N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea CAS No. 1440535-56-7

N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea

Cat. No. B1411909
CAS RN: 1440535-56-7
M. Wt: 249.16 g/mol
InChI Key: MOXUINHAGBZJNE-UHFFFAOYSA-N
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Description

“N-(2,4-Dichloro-6-methylphenyl)-N’-methylthiourea” is a chemical compound with the CAS Number: 10524-81-9 . It has a molecular weight of 235.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2N2S/c1-4-2-5(9)3-6(10)7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13) .

Scientific Research Applications

Pharmaceutical Applications

Thiourea derivatives are known to possess a broad range of biological activities, making them valuable pharmacophores in drug discovery. They interact with proteins and receptor targets, leading to potential applications as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial agents .

Agricultural Applications

In agriculture, thiourea derivatives serve as insect growth regulators, anti-fungal agents, and herbicides. Their chemical properties allow them to interfere with the life cycle of pests and inhibit the growth of fungi harmful to crops .

Organic Synthesis

Thiourea derivatives are utilized in organic synthesis due to their ability to act as ligands in metal complexes. This property is particularly useful in creating compounds with specific characteristics for research and industrial applications .

Metal Complex Coordination

The coordination chemistry of thiourea derivatives is fascinating due to their ability to form complexes with metals. These complexes have potential applications in various fields, including catalysis and materials science .

Pharmacological Evaluation

Symmetric thiourea derivatives have been synthesized for pharmacological evaluation. These compounds are studied for their potential therapeutic effects and could lead to the development of new medications .

properties

IUPAC Name

1-(2,4-dichloro-6-methylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2S/c1-5-3-6(10)4-7(11)8(5)13-9(14)12-2/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUINHAGBZJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea
Reactant of Route 2
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N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea

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